

Unveiling Dnmt1-IN-5: A Technical Guide to a Novel DNMT1 Inhibitor

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Compound of Interest

Compound Name: Dnmt1-IN-5

Cat. No.: B15606013

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dnmt1-IN-5, also known as Compound 55, is a novel, potent, and selective small molecule inhibitor of DNA methyltransferase 1 (DNMT1).[1][2][3][4] DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, a crucial process for epigenetic regulation.[5][6][7][8] Dysregulation of DNMT1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of **Dnmt1-IN-5**, along with detailed experimental protocols for its evaluation.

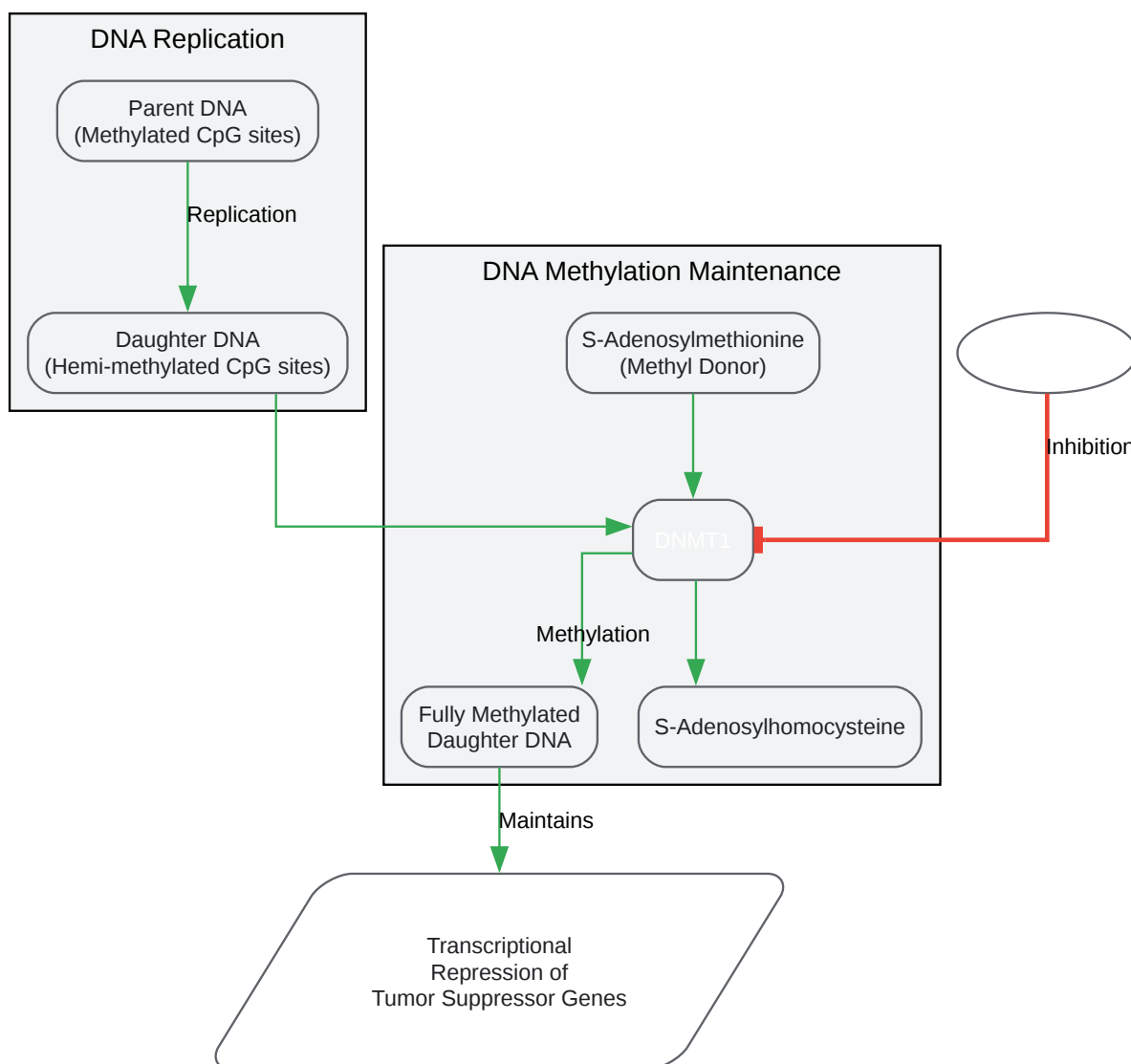
Chemical and Physical Properties

Dnmt1-IN-5 is a deazapurine derivative with the CAS number 2982511-19-1.[2][3][4]

Property	Value	Source
CAS Number	2982511-19-1	[2] [3] [4]
Molecular Formula	C ₂₃ H ₂₄ N ₆ O ₃	[1]
Molecular Weight	432.48 g/mol	[1]
Solubility	Soluble in DMSO	[9] [10] [11]
Appearance	White to off-white solid	N/A
Storage	Store at -20°C for long-term storage.	N/A

Mechanism of Action

Dnmt1-IN-5 is a potent inhibitor of DNMT1 with an IC₅₀ of 2.42 μM.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It also exhibits inhibitory activity against DNMT3A, albeit at a higher concentration (IC₅₀ = 14.4 μM).[\[2\]](#)[\[3\]](#)[\[4\]](#) The primary mechanism of action involves the selective inhibition of DNMT1, leading to a reduction in DNA methylation. This demethylating activity can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation.



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Figure 1: Mechanism of action of **Dnmt1-IN-5** in inhibiting DNA methylation.

Biological Activity

Antiproliferative Activity

Dnmt1-IN-5 demonstrates potent antiproliferative activity across a range of cancer cell lines, particularly those of hematological origin.

Cell Line	Cancer Type	IC50 (μM)
TMD-8	Diffuse Large B-cell Lymphoma	0.19
DOHH2	Diffuse Large B-cell Lymphoma	0.23
MOLM-13	Acute Myeloid Leukemia	0.35
THP-1	Acute Monocytic Leukemia	0.41
RPIM-8226	Multiple Myeloma	1.56
HCT116	Colorectal Carcinoma	2.37

Data sourced from MedChemExpress and corroborated by the primary publication.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Cell Cycle Arrest and Apoptosis

Treatment with **Dnmt1-IN-5** induces cell cycle arrest at the G2/M phase and promotes apoptosis in sensitive cancer cell lines, such as TMD-8 and DOHH2.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocols

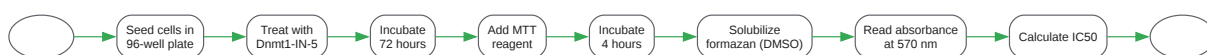
Antiproliferative Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Dnmt1-IN-5** on cancer cell lines.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Compound Treatment: Treat the cells with a serial dilution of **Dnmt1-IN-5** (e.g., 0.01 to 100 μM) for 72 hours. Include a vehicle control (DMSO).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[\[13\]](#)[\[14\]](#)

- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[13]
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.[12]



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Figure 2: Workflow for the MTT-based antiproliferative assay.

Cell Cycle Analysis

Objective: To assess the effect of **Dnmt1-IN-5** on cell cycle distribution.

Methodology:

- Cell Treatment: Treat cells with **Dnmt1-IN-5** at a concentration equivalent to its IC50 for 24-48 hours.
- Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
- Fixation: Fix the cells in 70% cold ethanol while vortexing and store at -20°C overnight.[15][16][17]
- Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[15][16][17][18][19]
- Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[18][19]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by **Dnmt1-IN-5**.

Methodology:

- Cell Treatment: Treat cells with **Dnmt1-IN-5** at its IC50 concentration for 48 hours.
- Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[\[20\]](#)
- Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
- Flow Cytometry: Analyze the stained cells by flow cytometry.[\[20\]](#)[\[21\]](#)[\[23\]](#)
 - Annexin V-negative/PI-negative cells are viable.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Antitumor Efficacy in a Xenograft Model

Objective: To evaluate the antitumor activity of **Dnmt1-IN-5** in a TMD-8 diffuse large B-cell lymphoma xenograft mouse model.

Methodology:

- Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG).
- Tumor Implantation: Subcutaneously inject approximately $5-10 \times 10^6$ TMD-8 cells into the flank of each mouse.[\[25\]](#)[\[26\]](#)
- Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomize the mice into treatment and control groups.[\[27\]](#)[\[28\]](#)
- Drug Administration: Administer **Dnmt1-IN-5** (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group receives the vehicle.
- Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[\[27\]](#)

- Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[27][29]

Conclusion

Dnmt1-IN-5 is a promising novel inhibitor of DNMT1 with potent in vitro and in vivo anti-cancer activity. Its ability to induce cell cycle arrest and apoptosis in cancer cells highlights its therapeutic potential. The detailed protocols provided in this guide will enable researchers to further investigate the pharmacological properties of this compound and explore its utility in various cancer models. Further studies are warranted to fully elucidate its mechanism of action and to optimize its therapeutic application.

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